molecular formula C13H14N4 B581241 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1072944-82-1

5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B581241
M. Wt: 226.283
InChI Key: QVKVGGICIOTHOU-UHFFFAOYSA-N
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Description

5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C13H14N4 . It is also known as 5-Amino-4-cyano-1-(2,4-dimethylphenyl)-3-methylpyrazole .


Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula C13H14N4 . The exact structure would need to be determined through further analysis such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile are not fully documented . The molecular weight is 226.28 .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of cancer research .

Summary of the Application

The compound is used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Methods of Application or Experimental Procedures

A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Results or Outcomes

Most of the prepared compounds significantly inhibited the growth of the three examined cell lines. The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

Application in Depression Treatment

Specific Scientific Field

This compound is used in the field of medicinal chemistry, specifically in the synthesis of antidepressant molecules .

Summary of the Application

The compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .

Methods of Application or Experimental Procedures

Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results or Outcomes

Depression is a common mood syndrome triggered by the improper release of monoamine neurotransmitters as noradrenaline, dopamine also serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .

Application in Synthesis of Arylaminotetrazoles

Specific Scientific Field

This compound is used in the field of organic chemistry .

Summary of the Application

The compound is used in the synthesis of arylaminotetrazoles .

Methods of Application or Experimental Procedures

Arylaminotetrazoles were efficiently synthesized from secondary arylcyanamides by application of ZnCl2/AlCl3/silica as a reusable heterogeneous Lewis acid catalyst .

Results or Outcomes

5-Arylamino-1H-tetrazoles can be obtained from arylcyanamides carrying electron-withdrawing substituents on the aryl ring, while with electron-releasing groups 1-aryl-5-amino-1H-tetrazoles will be produced .

Application in Synthesis of Aminopyrimidines

Specific Scientific Field

This compound is used in the field of medicinal chemistry .

Summary of the Application

The compound is used in the synthesis of aminopyrimidines .

Methods of Application or Experimental Procedures

The preparation of 2-(ethoxymethylene) malononitrile (I) according to previously reported reaction of malononitrile, triethyl orthoformate and acetic anhydride .

Results or Outcomes

5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile 2, was prepared by the reaction of 2-(p-tolylamino)acetohydrazide 1 with ethoxymethylene malononitrile in ethanol under reflux .

Application in Synthesis of Pyrazolo Derivatives

Specific Scientific Field

This compound is used in the field of medicinal chemistry .

Summary of the Application

The compound is used in the synthesis of pyrazolo derivatives as novel CDK2 inhibitors .

Methods of Application or Experimental Procedures

A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized .

Results or Outcomes

Most of the prepared compounds significantly inhibited the growth of the three examined cell lines. The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

Application in Synthesis of Triazole Derivatives

Specific Scientific Field

This compound is used in the field of medicinal chemistry .

Summary of the Application

The compound is used in the synthesis of triazole derivatives .

Methods of Application or Experimental Procedures

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .

Results or Outcomes

Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Safety And Hazards

The safety and hazards associated with 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile are not fully documented . It is advised that this compound be used for R&D purposes only and not for medicinal, household, or other uses .

Future Directions

The future directions for research on 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications . Given the interest in similar compounds as CDK2 inhibitors, this compound may also have potential as a therapeutic agent .

properties

IUPAC Name

5-amino-1-(2,4-dimethylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-8-4-5-12(9(2)6-8)17-13(15)11(7-14)10(3)16-17/h4-6H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKVGGICIOTHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674489
Record name 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

CAS RN

1072944-82-1
Record name 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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